Hemicholinium 3 A-5

Description

Significance of Hemicholinium (B97416) 3 A-5 as a Research Probe Hemicholinium 3 A-5 (HC-3) holds significant value as a research probe due to its potent and relatively selective inhibition of the high-affinity choline (B1196258) transporter (CHT)ontosight.aidrugfuture.comtaylorandfrancis.comglpbio.comresearchgate.net. This transporter is crucial for the uptake of choline into cholinergic nerve terminals, providing the necessary precursor for acetylcholine (B1216132) synthesisontosight.aifrontiersin.orgtaylorandfrancis.compharmacologyeducation.orgpnas.orgnih.gov. By blocking CHT, HC-3 effectively limits the availability of choline within the neuron, thereby reducing acetylcholine synthesis and subsequent releaseontosight.aiiastate.edutaylorandfrancis.compharmacologyeducation.org.

This action makes HC-3 an indispensable tool for studying the mechanisms of cholinergic neurotransmission and the regulation of acetylcholine synthesis ontosight.aipharmacologyeducation.org. Researchers utilize HC-3 in both in vitro and in vivo experiments to investigate the physiological roles of cholinergic nerves and the consequences of reduced cholinergic activity taylorandfrancis.compharmacologyeducation.organtibodies-online.com. For instance, studies have employed HC-3 to explore the effects of decreased cholinergic function on cognitive processes, motor control, and other physiological systems ontosight.ai. It has been used in nerve muscle preparations to block ACh synthesis taylorandfrancis.com. Research using HC-3 has provided insights into conditions associated with cholinergic hypofunction, such as decreased attention and cognitive deficits frontiersin.org. Furthermore, understanding the inhibition of the high-affinity choline transporter by compounds like HC-3 can inform the development of therapeutic strategies for diseases involving cholinergic dysregulation ontosight.ai. HC-3 has also been used to study choline transport in non-neuronal cells, such as cancer cells and lymphocytes, highlighting its utility in investigating choline metabolism beyond the nervous system researchgate.netnih.govnih.govspandidos-publications.com. Its use as a research tool to deplete acetylcholine stores is well-documented .

Research findings utilizing HC-3 have demonstrated its potency as an inhibitor of high-affinity choline uptake. For example, HC-3 has been shown to inhibit high-affinity choline uptake with a Kᵢ of 1–5 nM in studies involving the cloned CHT frontiersin.orgresearchgate.net. Another study reported an IC₅₀ estimate of 116 nM for the inhibition of CHT mediated transport by HC-3 frontiersin.org. In PC-3 prostate cancer cells, HC-3 inhibited choline uptake with a Kᵢ of 10.5 ± 2.2 µM nih.gov. In Fa2N-4 human hepatic cells, HC-3 inhibited [methyl-³H]choline uptake in a concentration-dependent manner with a Kᵢ value of 48.2 µM spandidos-publications.com. These variations in potency may depend on the specific cell type or preparation used in the research.

Interactive Data Table: Inhibition of Choline Uptake by Hemicholinium 3

| Cell/System | Target | Inhibition Parameter (Kᵢ or IC₅₀) | Reference |

| Cloned CHT | High-affinity choline transporter (CHT) | 1–5 nM (Kᵢ) | frontiersin.orgresearchgate.net |

| CHT-mediated transport | High-affinity choline transporter (CHT) | 116 nM (IC₅₀) | frontiersin.org |

| PC-3 prostate cancer cells | Intermediate-affinity choline transport | 10.5 ± 2.2 µM (Kᵢ) | nih.gov |

| Fa2N-4 human hepatic cells | Choline transporter-like protein 1 (CTL1) | 48.2 µM (Kᵢ) | spandidos-publications.com |

| NCI-H69 cells | [³H]choline uptake | 13.3 µM (Kᵢ) | glpbio.com |

| Sodium-dependent choline uptake | Sodium-dependent choline uptake system | 18 nM (IC₅₀) | glpbio.com |

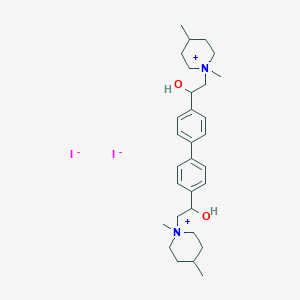

Structure

3D Structure of Parent

Properties

CAS No. |

105098-65-5 |

|---|---|

Molecular Formula |

C30H46I2N2O2 |

Molecular Weight |

720.5 g/mol |

IUPAC Name |

2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-[4-[4-[2-(1,4-dimethylpiperidin-1-ium-1-yl)-1-hydroxyethyl]phenyl]phenyl]ethanol;diiodide |

InChI |

InChI=1S/C30H46N2O2.2HI/c1-23-13-17-31(3,18-14-23)21-29(33)27-9-5-25(6-10-27)26-7-11-28(12-8-26)30(34)22-32(4)19-15-24(2)16-20-32;;/h5-12,23-24,29-30,33-34H,13-22H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

XWBHHHNTKSWNRM-UHFFFAOYSA-L |

SMILES |

CC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-] |

Canonical SMILES |

CC1CC[N+](CC1)(C)CC(C2=CC=C(C=C2)C3=CC=C(C=C3)C(C[N+]4(CCC(CC4)C)C)O)O.[I-].[I-] |

Synonyms |

1,1'-((1,1'-biphenyl)-4,4'-diylbis(2-hydroxy-2,1-ethanediyl))bis(1,4-dimethylpiperidinium) hemicholinium 3 A-5 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Hemicholinium 3 A 5

Inhibition of High-Affinity Choline (B1196258) Transport

Hemicholinium (B97416) 3 A-5 is a potent inhibitor of the sodium-dependent high-affinity choline uptake system nih.govmedchemexpress.com. Studies in rat striatal synaptosomal preparations have shown that Hemicholinium 3 A-5 inhibits sodium-dependent high affinity choline uptake with an IC50 of 18 nM nih.gov. This demonstrates its high potency compared to other analogs of Hemicholinium-3 (B1673050) nih.gov.

Competitive versus Non-Competitive Inhibition Dynamics

Research indicates that while Hemicholinium-3 itself acts as a competitive inhibitor of choline uptake, this compound exhibits non-competitive inhibition dynamics nih.gov. This suggests that this compound interacts with the choline transporter through a mechanism distinct from simple competition for the choline binding site nih.gov. In one study, Hemicholinium-3 acted as a mixed (non-competitive) inhibitor in Fusarium graminearum oup.comresearchgate.net. Another study examining a novel non-competitive inhibitor (ML352) of the presynaptic choline transporter noted that ML352 reduced the apparent density of hemicholinium-3 binding sites, suggesting allosteric interactions acs.org.

Sodium-Dependent Transport System Modulations

The high-affinity choline transport system is explicitly sodium-dependent dovepress.comnih.govjneurosci.org. CHT1, the transporter protein, is a member of the solute carrier family 5 (SLC5) of sodium-dependent transporters nih.govgenecards.org. This compound is specifically noted for inhibiting this sodium-dependent uptake nih.govmedchemexpress.com. The transport mediated by CHT1 is also dependent on extracellular chloride ions dovepress.comjneurosci.org.

Reversibility of Choline Uptake Inhibition

The inhibition of choline uptake by this compound has been shown to be readily reversible by washing nih.gov. This indicates that the binding of this compound to the transporter is not irreversible under these experimental conditions nih.gov. Studies comparing different stereoisomers of this compound found no difference in the reversibility of inhibition nih.gov.

Interaction with Choline Transporter 1 (CHT1) Trafficking and Regulation

Beyond directly inhibiting choline binding or transport, this compound and related compounds can influence the trafficking and regulation of the CHT1 transporter itself. CHT1 is not solely located at the plasma membrane; a significant pool exists intracellularly nih.govresearchgate.net.

Internalization via Clathrin-Mediated Endocytosis

The high-affinity choline transporter (CHT1) undergoes continuous cycling between the plasma membrane and endocytic organelles nih.govnih.gov. This constitutive internalization occurs via a clathrin-mediated endocytic pathway nih.govnih.gov. A dileucine-like motif in the C-terminal cytoplasmic region of CHT1 is involved in this process nih.govresearchgate.net. While extracellular choline can accelerate CHT1 internalization through a dynamin-dependent pathway, Hemicholinium-3 has been shown to decrease the constitutive internalization rate, leading to an increase in cell-surface CHT1 expression nih.govjneurosci.org. This suggests that the interaction of inhibitors like this compound with CHT1 can influence the transporter's presence at the cell surface by affecting its internalization dynamics.

Influence on Choline Acetyltransferase Activity

Choline acetyltransferase (ChAT) is the enzyme responsible for synthesizing acetylcholine (B1216132) from choline and acetyl-CoA. pharmacologyeducation.orgpnas.orgsigmaaldrich.comwikipedia.orguobasrah.edu.iq Hemicholinium-3 primarily affects ACh synthesis indirectly by limiting the availability of choline, the substrate for ChAT. wikipedia.orgtaylorandfrancis.compharmacologyeducation.orgsigmaaldrich.com While HC-3 is known to inhibit choline uptake, its direct influence on ChAT enzyme activity is generally considered minimal. One study comparing HC-3 with acetylseco hemicholinium-3, an acetylated analogue, found that while the analogue inhibited ChAT activity in vitro, HC-3 itself had no inhibitory effects on the enzyme under the tested conditions. umich.edu This reinforces the understanding that HC-3's primary target is the choline transporter, not ChAT directly. The rate of acetylcholine synthesis is dependent on precursor availability, and by reducing intracellular choline, HC-3 effectively limits the rate at which ChAT can produce ACh. sigmaaldrich.com

Interactions with Presynaptic Receptors

Beyond its well-established action on CHT1, research has also explored potential interactions of hemicholinium-3 with presynaptic receptors, which can modulate neurotransmitter release.

Studies have indicated that hemicholinium-3 can interact with presynaptic nicotinic acetylcholine receptors (nAChRs). medchemexpress.comnih.gov In some preparations, HC-3 has been shown to inhibit presynaptic nicotinic acetylcholine receptors. medchemexpress.com Conversely, other research, particularly in studies on Aplysia californica central synapses, suggests that HC-3 might facilitate acetylcholine release by acting as an agonist on presynaptic nicotinic receptors involved in a positive feedback mechanism. nih.gov This facilitation was prevented by nAChR antagonists like tubocurarine (B1210278) or hexamethonium. nih.gov These findings suggest a complex modulatory role for HC-3 at presynaptic nAChRs, potentially exhibiting both inhibitory and facilitatory effects depending on the specific receptor subtype, concentration, and experimental preparation.

The possibility of hemicholinium-3 interacting with presynaptic muscarinic acetylcholine receptors (mAChRs) has also been considered. nih.gov While the primary focus of HC-3 research is its effect on choline uptake, some studies have explored potential interactions with muscarinic receptors. For instance, in the Aplysia model, the possible blockage of muscarinic presynaptic receptors by HC-3 was considered in the context of its effects on acetylcholine release. nih.gov Although the direct interaction and functional consequences of HC-3 binding to presynaptic mAChRs are less extensively documented compared to its effects on CHT1 and nAChRs, the potential for such interactions exists and warrants further investigation.

Nicotinic Acetylcholine Receptor Modulation

Structural Basis of Transporter Inhibition

The inhibitory action of hemicholinium-3 on the high-affinity choline transporter (CHT1) is mediated by specific binding interactions. Recent structural studies have provided detailed insights into how HC-3 binds to and inhibits CHT1.

Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of CHT1 inhibition by hemicholinium-3. High-resolution cryo-EM structures of human CHT1 in various states, including the hemicholinium-3-inhibited outward-facing state, have been determined. researchgate.netresearchgate.netrcsb.orgpdbj.org These structures reveal that HC-3 binds to the choline binding site within CHT1. researchgate.netresearchgate.net The cryo-EM data show that HC-3 is stabilized within the binding pocket by interactions with specific residues, including a tryptophan triad (B1167595) (W62-W141-W254) through hydrophobic or cation-π interactions. researchgate.net The binding of HC-3 locks CHT1 in an outward-facing conformation, preventing the conformational changes necessary for choline translocation across the membrane. researchgate.net These structural insights provide a detailed molecular understanding of how HC-3 effectively blocks choline uptake by CHT1.

Stoichiometry of Substrate and Ion Co-transport

The high-affinity choline transporter (CHT1, also known as SLC5A7) is the primary mechanism for choline reuptake into presynaptic cholinergic nerve terminals, a critical step for acetylcholine synthesis. Hemicholinium 3 is a potent inhibitor of this transporter, and studies involving its interaction have provided insights into the transporter's function, including the stoichiometry of substrate and ion co-transport.

CHT1 is characterized as an electrogenic, voltage-dependent symporter that couples the movement of choline with that of ions across the plasma membrane wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org. Early functional studies established that choline uptake mediated by CHT1 is dependent on the presence of extracellular sodium (Na+) wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgsigmaaldrich.commpg.de. The requirement for Na+ is consistent with CHT1 being a member of the SLC5 family of sodium-dependent transporters fishersci.ca.

The role of chloride (Cl-) in CHT1-mediated transport has been a subject of investigation, with some functional studies suggesting a regulatory role rather than direct co-transport wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org. However, other research, including studies using synaptosomal membranes, estimated a stoichiometry that included chloride cenmed.com.

More recent high-resolution cryo-electron microscopy (cryo-EM) structures of human CHT1 have provided significant structural evidence regarding ion binding sites fishersci.dkcenmed.com. These studies have unambiguously defined three ion-binding sites within the transporter: two for Na+ and one for Cl- fishersci.dkcenmed.com. This structural data strongly suggests that both Na+ and Cl- are indispensable cofactors for high-affinity choline binding and are likely transported together with the choline substrate fishersci.dkcenmed.com. Based on these structural findings, a stoichiometry of 2 Na+ : 1 Cl- : 1 choline has been proposed for the co-transport cycle fishersci.dkcenmed.com.

Despite the structural evidence suggesting a fixed coupling ratio, some functional studies have indicated a variable charge/choline stoichiometry that is dependent on membrane potential wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org. For instance, studies in Xenopus laevis oocytes expressing human CHT showed a charge/choline ratio that varied from 10 elementary charges per choline at -80 mV to 3 elementary charges per choline at -20 mV wikipedia.org. This functional variability contrasts with the typically fixed stoichiometry observed in other members of the SLC5 family, such as the Na+-coupled glucose transporter wikipedia.org. The precise mechanisms underlying this apparent variability in functional stoichiometry, despite the proposed fixed binding sites, are still an area of research.

Hemicholinium 3, by binding to and inhibiting CHT1, interferes with this co-transport process. Studies on the interaction of Hemicholinium 3 with CHT1 have also contributed to understanding the transporter's mechanism and ion dependence. For example, the binding of Hemicholinium 3 to CHT1 is sensitive to the concentration of both Na+ and Cl-, further highlighting the involvement of these ions in the transporter's function wikipedia.org.

The proposed stoichiometries from various studies are summarized in the table below:

| Study Type / Method | Proposed Stoichiometry | Ions Involved | Reference |

| Functional (Synaptosomal membranes) | 2 Na+ : 1 Cl- : 1 Choline | Na+, Cl-, Choline | cenmed.com |

| Functional (Xenopus oocytes) | Variable charge/choline ratio | Na+, Cl-, Choline | wikipedia.orgguidetopharmacology.orgwikipedia.orgwikipedia.org |

| Structural (Cryo-EM) | 2 Na+ : 1 Cl- : 1 Choline | Na+, Cl-, Choline | fishersci.dkcenmed.com |

These findings collectively illustrate the complex interplay between choline, sodium, and chloride ions during transport by CHT1 and the impact of inhibitors like Hemicholinium 3 on this essential process.

Consequences for Cholinergic Neurotransmission

Acetylcholine (B1216132) Synthesis and Release Modulation

Acetylcholine is synthesized in the presynaptic terminal from choline (B1196258) and acetyl-CoA, a reaction catalyzed by choline acetyltransferase (ChAT). wikipedia.org The reuptake of choline from the synaptic cleft by the high-affinity choline transporter (ChT) is considered the rate-limiting step in ACh synthesis. wikipedia.orgjneurosci.orgiastate.edu HC-3 is a potent competitive inhibitor of this transporter, effectively blocking the active transport of choline into the presynaptic terminal. ontosight.aitaylorandfrancis.compnas.orgontosight.ai This inhibition reduces the availability of intracellular choline for ChAT, thereby decreasing the rate of acetylcholine synthesis. ontosight.aiwikipedia.orgtaylorandfrancis.compnas.orgpharmacologyeducation.org

Studies have shown that HC-3 can decrease acetylcholine synthesis in various preparations. For instance, research using rat striatal synaptosomes demonstrated that HC-3 inhibits both [14C]acetylcholine synthesis and [3H]choline high-affinity uptake. jneurosci.orgebm-journal.org In Aplysia californica, HC-3 at concentrations below 10⁻⁵ M, which did not immediately affect choline uptake, was observed to potentiate ACh release at central inhibitory or excitatory synapses. nih.gov This facilitation was prevented by nicotinic receptor antagonists, suggesting an agonistic action of HC-3 on presynaptic nicotinic receptors involved in a positive feedback loop for ACh release. nih.gov However, this effect appears distinct from its primary mechanism of inhibiting choline uptake and subsequent synthesis reduction, which becomes apparent with higher concentrations or prolonged exposure.

The impact on ACh release is a direct consequence of reduced synthesis. As less choline is transported into the neuron, less ACh can be produced and packaged into synaptic vesicles. This leads to a decrease in the amount of ACh released upon neuronal stimulation. ontosight.aiontosight.ai This reduction in release can affect various physiological processes regulated by cholinergic neurons, including muscle contraction and cognitive function. ontosight.aiontosight.ai

Depletion of Presynaptic Acetylcholine Stores

By inhibiting the high-affinity choline transporter, HC-3 prevents the replenishment of choline within the presynaptic terminal. Since the reuptake of choline from the synaptic cleft is the primary source for sustaining ACh synthesis, particularly during periods of high neuronal activity, blocking this process leads to a progressive depletion of presynaptic acetylcholine stores. jneurosci.orgiastate.edutaylorandfrancis.compharmacologyeducation.org

Experimental evidence supports this depletion effect. Studies in the rat superior cervical ganglion demonstrated that HC-3 treatment, by impairing the supply of choline, causes a progressive decline in ACh output associated with a depletion of transmitter tissue content during stimulation. psu.edunih.gov This depletion is more pronounced with continuous repetitive synaptic activity. nih.govnih.gov The inability to synthesize sufficient new ACh due to limited choline availability means that the readily releasable pool of neurotransmitter is not adequately refilled after release, leading to a decline in the total amount of ACh stored in the nerve terminal.

Impact on Synaptic Efficacy and Signaling Capacity

The reduction in acetylcholine synthesis and the subsequent depletion of presynaptic stores directly impact synaptic efficacy and cholinergic signaling capacity. Synaptic efficacy, which refers to the strength of a synaptic connection, is diminished as less neurotransmitter is available for release. nih.gov With reduced ACh release, the magnitude of postsynaptic potentials decreases, weakening the signal transmitted across the synapse.

Research on central cholinergic synapses has shown that HC-3 has dual presynaptic effects. One effect, independent of repetitive activity, leads to increased latency of synaptic excitation, possibly by influencing properties of presynaptic fibers and terminals that affect transmitter release. nih.govnih.gov Another effect, dependent on continuous repetitive activity, is consistent with the depletion of presynaptic ACh stores. nih.govnih.gov This activity-dependent depletion highlights how HC-3's impact on choline uptake becomes more critical during sustained neuronal firing when the demand for ACh synthesis and release is high.

Cholinergic Dysregulation Mechanisms

The precise regulation of HC-3 sensitive choline carriers is complex and may involve factors such as muscarinic and nicotinic receptors, Na+/K+-ATPase, and membrane fluidity. researchgate.net Disruptions in solute carrier (SLC) transporters, including the choline transporter (encoded by the SLC5A7 gene), can lead to neurotransmitter dysregulation and have been implicated in neurodegenerative diseases. researchgate.netwikipedia.org Mutations in the SLC5A7 gene, for instance, have been associated with neurological conditions. researchgate.netwikipedia.org

HC-3 has been used experimentally to study the effects of reduced cholinergic activity on various functions, providing insights into the role of cholinergic dysregulation in conditions such as cognitive deficits and motor control impairments. ontosight.ai The understanding of how compounds like HC-3 affect the high-affinity choline transporter can offer valuable perspectives for developing therapeutic strategies targeting cholinergic dysregulation in diseases like Alzheimer's disease. ontosight.ai

In Vitro and Ex Vivo Studies of Hemicholinium 3 A 5

Cell Culture Models

Cell culture systems provide valuable insights into the direct effects of Hemicholinium (B97416) 3 A-5 on various cell types, including neuronal and neuroblastoma cells, which are relevant to cholinergic signaling.

Neuroblastoma-glioma hybrid cells (NG108-15) possess a sodium-dependent, high-affinity choline (B1196258) transport system. nih.govtanlab.org Studies have shown that Hemicholinium 3 A-5 produces a dose-dependent inhibition of high-affinity choline transport in NG108-15 cells. nih.gov While a 24-hour exposure to approximately the EC50 of A-5 did not result in a significant decrease in total choline accumulation or choline incorporation into phosphatidylcholine, the addition of more inhibitor during the incubation period led to significant decreases in choline accumulation. nih.gov Furthermore, this compound was found to significantly decrease acetylcholine (B1216132) content after 24 hours of exposure in these cells. nih.gov A reduction in choline uptake by NG108-15 cells has also been shown to significantly reduce cell growth. iiab.me Notably, choline uptake in NG108-15 cells is inhibited by the parent compound, hemicholinium-3 (B1673050), albeit at higher concentrations (IC50 = 30-80 μM), suggesting potential differences in potency or interaction with the choline uptake system in this cell line compared to other models. wikitrans.net

In NCI-H69 cells, a human small cell lung carcinoma cell line, hemicholinium 3 (HC-3) has been shown to inhibit [3H]choline uptake with a Ki value of 13.3 μM. nih.gov While information specifically on A-5 in NCI-H69 cells was not as extensively detailed in the search results, the effects of HC-3 in this cell line, including significant inhibition of cell viability and increased caspase-3/7 activity at higher concentrations (1 mM), highlight the potential impact of choline uptake inhibition on cellular processes in this model. nih.gov

Xenopus oocytes have been utilized as an expression system to study the function of choline transporters. The Torpedo homologue of the high affinity choline transporter CHT1 has been cloned and its activity reconstituted in Xenopus oocytes. Expression of the human choline transporter (hCHT) in Xenopus laevis oocytes allows for the measurement of both choline transport and choline-induced current. In this system, the hCHT-specific inhibitor, hemicholinium-3, effectively blocks choline uptake and the associated choline-induced current. Hemicholinium-3 is a potent and specific inhibitor of high-affinity choline uptake in Xenopus oocytes expressing hCHT, with reported Ki values of 5 nM and 1.3 nM. Studies using a trafficking mutant of hCHT in oocytes showed enhanced currents and transport, but the sensitivity to HC-3 remained similar to the wild-type transporter. HC-3 has also been observed to reveal a constitutive leak current through hCHT in Xenopus oocytes in the absence of choline. While the search results primarily focused on the effects of the parent compound HC-3 in this system, these studies establish the Xenopus oocyte as a valid model for evaluating the interaction of hemicholinium analogs with choline transporters.

Neuroblastoma Cells (NB41A3 and NCI-H69)

Isolated Tissue and Subcellular Preparations

Studies using isolated tissues and subcellular fractions, such as synaptosomes and nerve-muscle preparations, allow for the investigation of this compound's effects in more complex, yet controlled, biological environments that retain some aspects of tissue architecture and function.

Rat striatal synaptosomes, which are isolated nerve terminals, have been a key preparation for evaluating the potency and mechanism of action of hemicholinium-3 and its analogs, including A-5, on sodium-dependent high affinity choline uptake. In these preparations, A-5 demonstrated significantly greater potency in inhibiting choline uptake compared to hemicholinium-3. Hemicholinium-3 inhibited uptake with an IC50 of 18 nM, while A-5 was described as "much greater than HC-3" in potency. nih.gov Mechanistically, A-5 inhibited choline uptake non-competitively in rat striatal synaptosomes, a mechanism distinct from the competitive inhibition observed with HC-3. The inhibition by A-5 was found to be readily reversible upon washing. Importantly, A-5 did not inhibit the uptake of other neurotransmitters like dopamine (B1211576) and gamma-aminobutyric acid in this preparation, indicating selectivity for the choline uptake system. The tertiary amine analog A-4 was approximately 10-fold less potent than the quaternary amine A-5 in inhibiting choline uptake in rat striatal synaptosomes. Studies using [3H]-hemicholinium-3 binding in rat striatal membranes have shown that unsaturated fatty acids can activate this binding, suggesting a potential regulatory link between lipid metabolism and choline transporter activity. [3H]hemicholinium binding is used to measure binding to the carrier sites for sodium-dependent high affinity choline uptake in the rat striatum.

Rat Brain Homogenates

Studies utilizing brain tissue preparations, such as homogenates, have been instrumental in examining the effects of hemicholinium compounds on choline uptake and subsequent metabolic processes. In experiments involving canine caudate nucleus, a brain region rich in cholinergic synapses, the accumulation of methyl-14C-choline in subcellular fractions, including nerve endings, mitochondria, lysosomes (NEML), and microsomes (Mic), was observed psu.edu. The administration of Hemicholinium 3 (HC-3) in combination with labeled choline progressively increased the uptake of choline by these subcellular elements psu.edu. Analysis of the water-soluble components of the NEML fraction indicated that HC-3 reduced the conversion of choline to acetylcholine psu.edu. Conversely, HC-3 was found to increase the labeling of phosphorylcholine (B1220837) and, notably, cytidine (B196190) diphosphocholine in these preparations psu.edu. The levels of free choline in the caudate nucleus were not affected by HC-3 in these specific experiments psu.edu. Other studies have utilized homogenized striatal slices from rat brain to measure high-affinity 3H-choline uptake jneurosci.org.

Subcellular Fractions and Synaptic Vesicles

Research employing subcellular fractionation techniques has provided evidence for the localization of the high-affinity choline transporter (CHT1), the primary target of hemicholinium compounds, within specific cellular compartments. Studies in neuronal cell lines and rat brain have indicated that CHT1 is present in synaptic vesicles and endosomes nih.govjneurosci.org. Subcellular fractionation and immunoisolation of organelles from rat brain have further supported the presence of CHT1 in synaptic vesicles nih.gov. In a neuronal cell line, CHT1-HA, a tagged version of the transporter, was found to colocalize with markers for early endosomes and synaptic-like vesicles, suggesting its presence in organelles of endocytic origin nih.gov. This transporter appears to cycle between the plasma membrane and endocytic organelles via a clathrin-mediated pathway nih.gov. Immunoisolation experiments using antibodies against presynaptic vesicle markers have revealed that vesicles positive for CHT also carry the vesicular acetylcholine transporter (VAChT) and other synaptic vesicle markers, and contain acetylcholine jneurosci.org. This suggests that a subpopulation of synaptic vesicles in cholinergic terminals may contain CHTs that can move to the plasma membrane in response to neuronal activity, thereby linking choline re-uptake to acetylcholine release jneurosci.org. Studies on the electric organ of Torpedo, a model system for cholinergic neurotransmission, have also investigated the subcellular localization of acetylcholine and the effects of hemicholinium 3 on its dynamics within synaptic vesicles biologists.com.

Choline and Acetylcholine Metabolism Studies in vitro

In vitro studies have extensively characterized the impact of this compound and related compounds on various aspects of choline and acetylcholine metabolism.

Total Choline Accumulation

Incubation of neuroblastoma cells with this compound, Hemicholinium 3 A-4, and HC-3 for 24 hours resulted in a significant decrease in total choline accumulation nih.gov. In neuroblastoma-glioma hybrid cells (NG108-15), A-4, A-5, and HC-3 produced a dose-dependent inhibition of high-affinity choline transport nih.gov. While initial exposure to approximately the EC50 of each inhibitor did not cause a significant decrease in total choline accumulation, adding more inhibitor during a 24-hour incubation led to significant decreases in choline accumulation by A-4 and A-5 nih.govuiowa.edu.

Choline Incorporation into Phospholipids (B1166683)

This compound, A-4, and HC-3 have been shown to decrease choline incorporation into phospholipids in neuroblastoma cells over a 24-hour incubation period nih.gov. Despite this decrease, the content of phosphatidylcholine remained unchanged nih.gov. In canine caudate nucleus, administration of HC-3 increased the incorporation of labeled choline into phospholipids umich.edu. Analysis showed that the majority of the radioactivity was found in phosphatidylcholine umich.edu. The specific radioactivity of phosphatidylcholine increased markedly after HC-3 administration umich.edu. In neuroblastoma-glioma hybrid cells, 24-hour exposure to the inhibitors at approximately their EC50 did not result in a significant decrease in choline incorporation into phosphatidylcholine nih.govuiowa.edu.

Interactive Data Table: Effect of Hemicholinium Compounds on Choline Incorporation into Phospholipids (Illustrative based on text)

| Compound | Cell Type | Incubation Time | Effect on Choline Incorporation into Phospholipids | Citation |

| This compound | Neuroblastoma | 24 hours | Significant decrease | nih.gov |

| Hemicholinium 3 A-4 | Neuroblastoma | 24 hours | Significant decrease | nih.gov |

| HC-3 | Neuroblastoma | 24 hours | Significant decrease | nih.gov |

| HC-3 | Canine Caudate N. | Varied | Increased | umich.edu |

| This compound | NG108-15 Cells | 24 hours (EC50) | No significant decrease | nih.govuiowa.edu |

| Hemicholinium 3 A-4 | NG108-15 Cells | 24 hours (EC50) | No significant decrease | nih.govuiowa.edu |

| HC-3 | NG108-15 Cells | 24 hours (EC50) | No significant decrease | nih.govuiowa.edu |

Free Choline Content

In neuroblastoma cells, this compound, A-4, and HC-3 produced a significant decrease in free choline content after a 24-hour incubation nih.gov. However, in neuroblastoma-glioma hybrid cells exposed for 24 hours, only A-4 was able to significantly affect free choline content nih.govuiowa.edu. Studies in canine caudate nucleus did not observe an effect of HC-3 on the levels of free choline psu.edu.

Interactive Data Table: Effect of Hemicholinium Compounds on Free Choline Content (Illustrative based on text)

| Compound | Cell/Tissue | Incubation Time | Effect on Free Choline Content | Citation |

| This compound | Neuroblastoma | 24 hours | Significant decrease | nih.gov |

| Hemicholinium 3 A-4 | Neuroblastoma | 24 hours | Significant decrease | nih.gov |

| HC-3 | Neuroblastoma | 24 hours | Significant decrease | nih.gov |

| This compound | NG108-15 Cells | 24 hours | Not significant | nih.govuiowa.edu |

| Hemicholinium 3 A-4 | NG108-15 Cells | 24 hours | Significant decrease | nih.govuiowa.edu |

| HC-3 | NG108-15 Cells | 24 hours | Not significant | nih.govuiowa.edu |

| HC-3 | Canine Caudate N. | Varied | Not affected | psu.edu |

Phosphatidylcholine Turnover and Synthesis Pathways

Phosphatidylcholine synthesis primarily occurs via the CDP-choline pathway, involving choline kinase, CTP:phosphocholine (B91661) cytidylyltransferase, and cholinephosphotransferase cdnsciencepub.com. Choline kinase catalyzes the formation of phosphocholine from choline and ATP wikipedia.orgpnas.org. Studies with HC-3 have shown inhibition of cytosolic choline kinase in rat liver and Krebs cells nih.gov. The methylation of phosphatidylethanolamine (B1630911) is an alternative pathway for phosphatidylcholine biosynthesis, particularly active in the liver cdnsciencepub.comebm-journal.org. Phosphatidylcholine can also be a source of choline for acetylcholine synthesis through hydrolysis, potentially involving phospholipase D pnas.orgpnas.org. In the presence of HC-3, which inhibits choline transport, the accumulation of intracellular choline metabolites from labeled phosphatidylcholine was higher, suggesting that phosphatidylcholine hydrolysis liberates choline directly into the cytoplasm pnas.org.

Investigation of Hemicholinium 3 A 5 in Organismal Systems

Central Nervous System Studies

Studies involving the central nervous system (CNS) have utilized Hemicholinium (B97416) 3 A-5 to understand the dynamics of acetylcholine (B1216132) metabolism and its impact on neuronal function and behavior.

Brain Acetylcholine Levels and Synthesis Rates

Hemicholinium 3 A-5 administration leads to a marked reduction in acetylcholine content and synthesis rates in various brain regions. Research has shown a rapid decrease in acetylcholine levels following direct injection of HC-3 into areas such as the caudate nucleus in rats umich.edu. This reduction is a direct consequence of the compound's ability to block the high-affinity choline (B1196258) transport system, thereby limiting the essential substrate (choline) for acetylcholine synthesis iastate.eduontosight.ai.

Studies using radiolabeled choline have demonstrated that HC-3 significantly inhibits the incorporation of choline into acetylcholine, confirming its impact on the synthesis process umich.eduumich.edu. For instance, intraventricular administration of HC-3 in rats reduced the incorporation of 14C-choline into 14C-acetylcholine umich.edu.

| Brain Region (Species) | Effect on Acetylcholine Levels | Reference |

|---|---|---|

| Caudate Nucleus (Rat) | Marked and rapid reduction | umich.edu |

| Caudate Nucleus (Dog) | Reduced | iastate.edu |

| Cerebral Hemispheres (Rat) | Reduced | iastate.edu |

| Midbrain (Rat) | Reduced | iastate.edu |

| Pons (Rat) | Reduced | iastate.edu |

| Cerebral Slices (Rat) | Reduced | iastate.edu |

| Striatum (Rat) | Reduced | iastate.edu |

| Cortex (Rat) | Reduced | iastate.edu |

| Cerebellum (Rat) | Reduced | iastate.edu |

| Hippocampus (Rat) | Reduced | iastate.edu |

These effects on acetylcholine levels and synthesis rates highlight the critical dependence of central cholinergic neurons on the high-affinity choline transporter targeted by HC-3.

Effects on Brain Regions and Cholinergic Pathways

The impact of this compound is not uniform across all brain regions, reflecting the differential distribution and activity of cholinergic neurons. Studies using radiolabeled HC-3 binding have revealed an uneven regional distribution in the rat brain, correlating with the activity of the high-affinity choline transport system and cholinergic presynaptic markers nih.govresearchgate.net. Regions with high binding density, such as the striatum and nucleus basalis, are particularly sensitive to the effects of HC-3 nih.govresearchgate.net.

Degeneration studies involving cholinergic pathways have further illustrated the specificity of HC-3 binding to cholinergic terminals. For example, transection of the fornix, which causes degeneration of the septal-hippocampal cholinergic pathway, resulted in comparable reductions in both specific [3H]hemicholinium-3 binding and choline acetyltransferase activity in the hippocampus, a marker for cholinergic terminals nih.gov.

In the context of neurodegenerative conditions like Alzheimer's disease, studies have shown alterations in [3H]hemicholinium-3 binding in affected cortical regions, suggesting changes in the choline transporter beyond the simple loss of cholinergic terminals jci.org.

Electroencephalographic (EEG) Alterations

This compound has been shown to induce alterations in electroencephalographic (EEG) activity, consistent with its impact on cholinergic neurotransmission in the brain. In anesthetized dogs, a decrease in brain acetylcholine levels induced by HC-3 has been associated with the appearance of high voltage slow waves in the amygdala and neocortex iastate.eduumich.edu. Furthermore, HC-3 inhibited EEG activation elicited by electrical stimulation of various brainstem and thalamic regions involved in arousal and consciousness iastate.edu.

Intraventricular administration of higher doses of HC-3 in dogs has been observed to produce EEG seizures, suggesting a complex interplay between cholinergic depletion and neuronal excitability umich.edu. The effect of HC-3 on hippocampal rhythmical slow activity (theta rhythm) has also been investigated, with intraventricular injection leading to a severe attenuation of this activity in rats iastate.educambridge.org. These EEG changes underscore the significant role of the cholinergic system, as modulated by HC-3, in regulating brain electrical activity and states of arousal.

Cholinergic Neurotransmission Impairment in Genetically Modified Models

Genetically modified mouse models with altered choline transporter function have provided further evidence for the critical role of the HC-3-sensitive choline transporter in cholinergic neurotransmission. Mice with a null mutation for the choline transporter gene (CHT-/-) exhibit a lethal phenotype shortly after birth, characterized by immobility, irregular breathing, and cyanosis, dying within an hour pnas.orgresearchgate.net. This severe outcome is attributed to a complete loss of HC-3-sensitive choline uptake and subsequent acetylcholine synthesis, particularly impacting neuromuscular transmission which is essential for respiration pnas.org.

Heterozygous CHT knockout mice (CHT+/-) show reduced levels of acetylcholine throughout the brain compared to wild-type littermates biologists.com. While retaining basic motor and cognitive abilities, these models demonstrate limitations in sustaining acetylcholine release and exhibit cognitive impairments, particularly under demanding conditions biologists.comjneurosci.org. Studies in CHT+/- mice have revealed an inability to elevate extracellular acetylcholine following basal forebrain stimulation and a diminished choline clearance capacity, highlighting the reduced capacity for sustained cholinergic neurotransmission jneurosci.org. These genetic models reinforce the findings from pharmacological studies with HC-3, demonstrating that compromised choline uptake directly impairs cholinergic function at both central and peripheral synapses pnas.orgjneurosci.orggoogle.com.

Peripheral Nervous System Studies

The peripheral nervous system, particularly the neuromuscular junction, is highly dependent on robust cholinergic neurotransmission, making it a key site for investigating the effects of this compound.

Neuromuscular Junction Function

At the neuromuscular junction (NMJ), acetylcholine is the primary neurotransmitter responsible for muscle contraction. This compound produces a neuromuscular block by inhibiting the reuptake of choline at the presynaptic terminal of motor neurons taylorandfrancis.comnih.gov. This action depletes the presynaptic terminal of choline, thereby depressing acetylcholine synthesis and reducing the amount of acetylcholine released upon nerve stimulation taylorandfrancis.comnih.gov.

The neuromuscular block induced by HC-3 is typically slow in onset, long-lasting, and dependent on the frequency of nerve stimulation; higher stimulation frequencies lead to a more rapid onset of block due to increased demand for acetylcholine synthesis and subsequent choline depletion nih.govnih.gov. Studies in isolated nerve-muscle preparations and in vivo have demonstrated that the sensitivity of the motor endplate to acetylcholine is not directly affected by HC-3, indicating a presynaptic site of action nih.govnih.gov. The block can be antagonized by the administration of choline, which provides the necessary substrate for acetylcholine synthesis, but is only partly relieved by anticholinesterase drugs, further supporting a presynaptic mechanism related to acetylcholine availability rather than enzymatic breakdown nih.govnih.gov.

The effects of HC-3 on neuromuscular transmission are consistent with a failure to maintain adequate acetylcholine release, particularly during periods of high neuronal activity nih.gov. This has been further corroborated by studies in CHT knockout mice, where the elimination of presynaptic choline uptake leads to a time-dependent loss of spontaneous and evoked responses at the neuromuscular junction, ultimately resulting in paralysis and early neonatal death pnas.org.

Myenteric Neuron Activity

Studies have investigated the effects of hemicholinium-3 (B1673050) on the activity of myenteric neurons, which are part of the enteric nervous system (ENS) located in the wall of the gastrointestinal tract. ksumsc.comjnmjournal.org The ENS plays a significant role in controlling gastrointestinal movements and functions independently of, but can be influenced by, the central nervous system. ksumsc.comjnmjournal.org

Research using guinea-pig ileum myenteric plexus-longitudinal muscle preparations has shown that HC-3 influences neuronal activity. HC-3 has been observed to inhibit presynaptic nicotinic acetylcholine receptors located on the terminal region of myenteric motoneurons. medchemexpress.comglpbio.comchemsrc.comnih.gov This inhibition affects the contraction of the longitudinal muscle strip preparation. nih.gov

Experiments examining the effect of HC-3 on epibatidine- and electrical stimulation-evoked contraction and release of [³H]acetylcholine have provided quantitative data on its action. In the presence of tetrodotoxin, which prevents the contribution of somatodendritic nicotinic acetylcholine receptors, HC-3 inhibited epibatidine-evoked contraction and [³H]acetylcholine release in the submicromolar range. medchemexpress.comglpbio.comchemsrc.comnih.gov

| Effect of HC-3 on Myenteric Neurons (Guinea-Pig Ileum) | IC50 (nM) |

| Epibatidine-evoked contraction | 897 medchemexpress.comglpbio.comchemsrc.comnih.gov |

| [³H]acetylcholine release (Epibatidine-evoked) | 693 medchemexpress.comglpbio.comchemsrc.comnih.gov |

These findings indicate that HC-3 inhibits presynaptic nicotinic acetylcholine receptors on myenteric neurons. medchemexpress.comglpbio.comchemsrc.comnih.gov The use of HC-3 in [³H]acetylcholine release experiments in this context might influence the interpretation of data due to its effect on these receptors, which are important in regulating cholinergic neurotransmission in the enteric nervous system. nih.gov

Further studies involving superfusion of guinea-pig ileum myenteric plexus-longitudinal muscle preparations with [³H]choline demonstrated that exposure to [³H]choline without stimulation resulted in the formation of [³H]acetylcholine, which decreased in the presence of HC-3 at the same rate as total acetylcholine. cdnsciencepub.comnih.gov Labeling during stimulation at different frequencies (0.1 Hz and 16 Hz) showed that HC-3 influenced the maintenance and release of [³H]acetylcholine stores. cdnsciencepub.com

Autonomic Regulation

The autonomic nervous system (ANS) plays a critical role in regulating involuntary bodily functions, including cardiovascular activity. msdmanuals.comcvphysiology.com It consists of the sympathetic and parasympathetic divisions, which often have opposing effects. msdmanuals.comcvphysiology.com Hemicholinium-3 has been employed to investigate the cholinergic component of autonomic regulation.

Cardiovascular System Modulations

Investigations into the cardiovascular effects of HC-3 have primarily focused on its impact on cholinergic neurotransmission which is crucial for balanced autonomic control of the heart and blood vessels. cvphysiology.comnih.gov

Research using transgenic mice with a genetic deficiency in the choline transporter (CHT), the target of HC-3, has provided insights into the cardiovascular impact of diminished choline uptake. These studies demonstrated that a reduction in high-affinity choline uptake (HACU) and CHT expression in cardiac atrial preparations from heterozygous mice was associated with altered autonomic regulation of cardiovascular function. nih.gov HC-3-sensitive [³H]choline uptake was diminished in these preparations compared to wild-type mice. nih.gov

While direct analysis of the choline transporter's contributions to cardiovascular structure and function in vivo has been challenging due to the toxicity of HC-3 and the lack of specific probes, studies using models with reduced CHT expression support the idea that impaired choline uptake, similar to the effect of HC-3, can impact cardiovascular function. nih.gov

Furthermore, studies involving microinjections of hemicholinium-3 within the C1 area of the rostral ventrolateral medulla (RVL), a region involved in cardiovascular regulation, have shown that HC-3 blocked the pressor effects induced by the acetylcholinesterase inhibitor physostigmine. jneurosci.org This suggests a role for cholinergic terminals in this brain region in mediating these cardiovascular responses. jneurosci.org

Cholinergic Mechanisms in the Sinus Node

The sinus node is the primary pacemaker of the heart, and its activity is significantly regulated by the autonomic nervous system, with prominent parasympathetic (vagal) influence at rest. medscape.comcvphysiology.com Acetylcholine, released from vagal nerve terminals, slows the heart rate by acting on muscarinic receptors in the sinus node. cvphysiology.com

Studies using isolated, spontaneously beating sino-atrial nodes of rabbits have demonstrated the effect of hemicholinium on the chronotropic response to electrical excitation of intranodal autonomic nerve fibers. In these experiments, the negative chronotropic (cholinergic) response, attributed to acetylcholine release, was abolished in the presence of hemicholinium. nih.gov However, the positive chronotropic (adrenergic) response, due to noradrenaline release, remained unaltered. nih.gov

Direct perfusion of the canine sinus node in vivo with hemicholinium (1 mg/ml) completely blocked the response to vagal stimulation but had no effect on the response to stimulation of the stellate ganglion (sympathetic input). ahajournals.orgahajournals.org This finding supports the role of HC-3 in inhibiting cholinergic transmission specifically. ahajournals.orgahajournals.org

The observation that hemicholinium blocked the vagal response without affecting the sympathetic response in the sinus node has been interpreted as evidence that acetylcholine has a negative chronotropic action in the canine sinus node and is not necessary for the normal response to stellate ganglion stimulation. ahajournals.orgahajournals.org

Research on the effects of the acetylcholinesterase inhibitor paraoxon (B1678428) in isolated atrial preparations of different species has also utilized hemicholinium-3. Paraoxon caused a slowing of sinus rhythm, an effect abolished by the muscarinic blocker atropine, indicating it was due to accumulated acetylcholine. wsbs-msu.ru Hemicholinium-3 significantly suppressed the effects of paraoxon in atrial and ventricular myocardium, suggesting that it inhibits the accumulation of acetylcholine by blocking choline uptake. wsbs-msu.ru This supports the idea that hemicholinium-3 can be recognized as a specific blocker of non-quantal acetylcholine release from cholinergic neurons in this context. wsbs-msu.ru

Other Systemic Effects

Beyond neuronal and autonomic functions, hemicholinium-3 has also been investigated for its effects on other physiological processes, such as pulmonary mucin production.

Pulmonary Mucin Production Modulation

Mucin hypersecretion in the airways is a significant feature of various chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD). frontiersin.orgnih.gov Mucins, particularly MUC5AC and MUC5B, are key components of airway mucus. nih.govphysiology.org Cholinergic mechanisms are known to influence mucin production.

Studies have demonstrated that hemicholinium-3 can modulate mucin production in pulmonary cells. In H292 human pulmonary mucoepidermoid carcinoma cells stimulated with cigarette smoke, hemicholinium-3, a choline uptake blocker, was shown to reduce MUC5AC production. taylorandfrancis.comsci-hub.se This suggests that the synthesis and subsequent release of acetylcholine, dependent on choline uptake, plays a role in stimulating MUC5AC production in these cells in response to stimuli like cigarette smoke. taylorandfrancis.comsci-hub.se

Further research using bronchial epithelial cells stimulated with IL-17A, a cytokine involved in inflammation, has also explored the effect of hemicholinium-3 (HCh-3) on mucin production. Pretreatment of these cells with HCh-3 significantly reduced the levels of MUC5AC protein expression and synthesis. nih.gov This indicates that autocrine acetylcholine, produced by these epithelial cells via a mechanism involving choline uptake, contributes to IL-17A-induced MUC5AC production. nih.gov

Data from these studies highlight the involvement of cholinergic pathways, sensitive to blockade by hemicholinium-3, in the modulation of pulmonary mucin production in response to inflammatory and environmental stimuli.

| Effect of Hemicholinium-3 on MUC5AC Production | Cell Type | Stimulus | Outcome |

| Reduction in MUC5AC production | H292 human pulmonary mucoepidermoid carcinoma | Cigarette smoke | Decreased MUC5AC taylorandfrancis.comsci-hub.se |

| Reduction in MUC5AC synthesis and expression | Bronchial epithelial cells | IL-17A | Decreased MUC5AC nih.gov |

Analogs and Derivatives of Hemicholinium 3 A 5: Structure Activity Relationships

Hemicholinium (B97416) 3 A-5 (N-methyl,4-methylpiperidine (B120128) analog)

Hemicholinium 3 A-5 (referred to as A-5) is an analog of HC-3 where the morpholinium rings are replaced with N-methyl,4-methylpiperidine moieties. Research indicates that A-5 is a highly potent inhibitor of sodium-dependent high-affinity choline (B1196258) uptake (SDHACU) in rat striatal synaptosomes. nih.gov Comparative studies have shown A-5 to be significantly more potent in inhibiting choline uptake than HC-3 itself. nih.gov The inhibition of choline uptake by A-5 has been characterized as non-competitive, a mechanism distinct from the competitive inhibition observed with HC-3. nih.gov Furthermore, the inhibitory effect of A-5 on choline uptake is readily reversible upon washing. nih.gov

Hemicholinium 3 A-4 (tertiary amine derivative)

Hemicholinium 3 A-4 (referred to as A-4) is the tertiary amine derivative corresponding to the quaternary ammonium (B1175870) analog A-5. nih.govminsky.aiminsky.airesearchgate.netresearchgate.net Structure-activity relationship studies have compared the activity of A-4 to its quaternary counterpart, A-5. nih.govminsky.aiminsky.ai Findings indicate that the tertiary amine derivative A-4 is considerably less potent in inhibiting acetylcholine (B1216132) synthesis compared to the quaternary derivative A-5. nih.govminsky.aiminsky.ai Specifically, the tertiary amine derivative of the 4-methylpiperidine substituted HC-3 (A-4) was found to be nearly 10-fold less potent than its corresponding quaternary derivative (A-5) in inhibiting sodium-dependent high-affinity choline uptake in rat striatal synaptosomes. nih.gov

Acetylseco Hemicholinium-3 (B1673050) (acetylated open ring analogue)

Acetylseco Hemicholinium-3 is described as an acetylated open ring analogue of hemicholinium-3. nih.gov While detailed structure-activity relationship data specifically comparing Acetylseco Hemicholinium-3 to HC-3 regarding choline uptake inhibition is limited in the provided sources, it has been noted in the context of inhibitors of choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. scribd.com Its structural deviation from the bicyclic morpholinium structure of HC-3 involves an opened ring and acetylation. nih.gov

Hemicholinium-15 (B1615372) (half molecule)

Hemicholinium-15 (HC-15) represents a "half molecule" structure of Hemicholinium-3. guidetopharmacology.orgiastate.eduguidetoimmunopharmacology.org Studies investigating the activity of HC-15 relative to the full HC-3 molecule have shown a significant reduction or complete loss of the characteristic hemicholinium-like activity. nih.goviastate.edu For instance, while HC-3 is a potent inhibitor of sodium-dependent high-affinity choline uptake, HC-15 was reported as inactive in a rat striatal synaptosomal preparation assay. nih.gov Although HC-15 has been shown to possess some postjunctional, nondepolarizing blocking activity at the neuromuscular junction and even an anticholinesterase action, it is considerably less potent than HC-3 in these actions. iastate.edu This suggests that the dimeric, bis-quaternary structure of HC-3 is crucial for its potent inhibition of high-affinity choline uptake.

Chemically Modified Hemicholinium Derivatives (e.g., mustard derivatives)

Chemical modifications of hemicholinium, particularly the introduction of reactive groups like 2-bromoethylamine (B90993) (mustard) moieties, have led to derivatives with altered inhibitory properties. nih.gov Hemicholinium-3 bromo mustard (HC3-BrM) and hemicholinium-15 bromo mustard (HC15-BrM) are examples of such derivatives. nih.gov These mustard derivatives can cyclize in aqueous solution to form structures similar to HC-3 and HC-15, respectively. nih.gov

Studies have shown that these mustard derivatives strongly inhibit sodium-dependent high-affinity choline uptake in vitro. nih.gov Notably, when compared on an equivalent concentration basis, HC3-BrM demonstrated substantially greater inhibition of SDHACU than HC-3, positioning it as a highly potent synthetic inhibitor of this uptake system. nih.gov A key characteristic of the inhibition by HC3-BrM is its suggested irreversibility, likely due to the formation of a covalent bond with components of the SDHACU system by its cyclized ethylenimine form. nih.gov This contrasts with the readily reversible inhibition observed with HC-3. nih.gov

Comparative Potency and Inhibitory Mechanisms of Analogs

Comparative studies on hemicholinium analogs reveal structure-activity relationships that highlight the importance of specific structural features for potency and mechanism of action in inhibiting choline uptake. Hemicholinium-3 is a potent competitive inhibitor of the high-affinity choline transporter (HACU). capes.gov.brfrontiersin.orgmedchemexpress.commedchemexpress.com Its inhibitory effect on sodium-dependent high-affinity choline uptake has been reported with an IC50 of 18 nM in rat striatal synaptosomes and a Ki value of 25 nM or 13.3 µM depending on the cell type and assay conditions. nih.govmedchemexpress.commedchemexpress.com The requirement for sodium and chloride ions for both HACU and HC-3 binding indicates a common recognition site. capes.gov.br

The N-methyl,4-methylpiperidine analog, A-5, is even more potent than HC-3 in inhibiting choline uptake (IC50 much greater than HC-3's 18 nM) and acts via a non-competitive mechanism. nih.gov This suggests that the structural modification in A-5 allows for a different mode of interaction with the choline uptake system compared to HC-3. nih.gov

In contrast, the tertiary amine derivative A-4 is significantly less potent than its quaternary analog A-5. nih.govminsky.aiminsky.ai This underscores the importance of the quaternary ammonium group for optimal inhibitory activity in this series of compounds.

The "half molecule" HC-15 exhibits markedly reduced or absent activity in inhibiting high-affinity choline uptake compared to HC-3, indicating that the full bis-quaternary structure is largely necessary for potent inhibition of this transporter. nih.goviastate.edu

Chemically modified derivatives, such as the hemicholinium mustard (HC3-BrM), represent a class with enhanced potency and a distinct, likely irreversible, mechanism of inhibition due to covalent binding. iastate.edunih.gov This irreversible binding provides a means to persistently block choline uptake and has been suggested to occur via the cyclized ethylenimine form of the mustard. nih.gov

The comparative potencies and mechanisms are summarized in the table below:

| Compound | Structural Feature | Potency (Choline Uptake Inhibition) | Inhibitory Mechanism | Reversibility |

| Hemicholinium-3 (HC-3) | Bis-quaternary morpholinium | High (e.g., IC50 18 nM, Ki 25 nM) | Competitive | Reversible |

| This compound (A-5) | Bis-quaternary 4-methylpiperidine | Very High (More potent than HC-3) | Non-competitive | Reversible |

| Hemicholinium 3 A-4 (A-4) | Bis-tertiary 4-methylpiperidine | Lower (Less potent than A-5) | Not specified | Not specified |

| Hemicholinium-15 (HC-15) | Half molecule of HC-3 | Low or Inactive | Not specified | Not specified |

| Hemicholinium Mustard (HC3-BrM) | HC-3 with bromoethylamine mustard | Very High (More potent than HC-3) | Suggested covalent | Irreversible |

Hemicholinium-3 (HC-3) is a chemical compound widely utilized in neuroscience research, primarily recognized for its potent inhibitory effect on the high-affinity choline transporter (CHT). This transporter plays a critical role in the reuptake of choline into presynaptic cholinergic neurons, a rate-limiting step in the synthesis of acetylcholine. taylorandfrancis.comwikipedia.orgpnas.org By blocking this process, Hemicholinium-3 effectively reduces acetylcholine synthesis and release, making it a valuable tool for studying cholinergic neurotransmission. taylorandfrancis.comcdnsciencepub.com Research involving Hemicholinium-3 employs various advanced methodologies to elucidate the function and characteristics of the high-affinity choline uptake system and its role in cholinergic activity.

Advanced Methodologies in Hemicholinium 3 A 5 Research

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for quantifying the density and affinity of binding sites for a specific ligand, such as Hemicholinium-3 (B1673050), in biological samples. revvity.com The use of a radiolabeled form of Hemicholinium-3 allows for the direct measurement of its binding to the high-affinity choline (B1196258) transporter.

[3H]Hemicholinium-3 as a Quantitative Marker for Choline Uptake Sites

Tritiated Hemicholinium-3 ([3H]Hemicholinium-3) is extensively used as a radioligand to quantitatively label and characterize high-affinity choline uptake sites. revvity.comcapes.gov.brnih.govdntb.gov.ua Studies using [3H]Hemicholinium-3 binding in brain membrane preparations have shown that it binds with high affinity to a single class of sites. nih.govnih.gov This binding is dependent on physiological conditions, including pH, temperature, and NaCl concentrations, mirroring the requirements of high-affinity choline uptake itself. nih.gov The specific binding of [3H]Hemicholinium-3 exhibits a pharmacological profile consistent with interactions at the high-affinity choline uptake carrier. nih.gov

Correlation with High-Affinity Choline Uptake in Cholinergic Activity Assessment

The binding of [3H]Hemicholinium-3 is closely correlated with the activity of the high-affinity choline uptake (HACU) system. capes.gov.brnih.gov Since HACU is the rate-limiting step in acetylcholine (B1216132) synthesis and is selectively localized to cholinergic neurons, both HACU velocity and [3H]Hemicholinium-3 binding serve as useful measures of cholinergic neuronal activity. pnas.orgcapes.gov.br The potency of Hemicholinium-3 and choline analogues in inhibiting both HACU and [3H]Hemicholinium-3 binding further supports the notion that [3H]Hemicholinium-3 labels the carrier site mediating HACU. capes.gov.brnih.gov Changes in [3H]Hemicholinium-3 binding have been observed to parallel regulatory changes occurring after in vivo drug treatments and in vitro depolarization, indicating a close association between the binding sites and the transporter's functional state. capes.gov.br

Research findings demonstrate this correlation across various studies. For instance, the inhibition of [3H]Hemicholinium-3 binding by increasing concentrations of unlabeled Hemicholinium-3 and its derivatives shows a clear dose-dependent relationship, with varying IC50 values depending on the compound. snmjournals.org

Below is a representative table illustrating the inhibition of [3H]Hemicholinium-3 binding by Hemicholinium-3 and related compounds:

| Compound | IC50 for [3H]Hemicholinium-3 Binding Inhibition |

| Hemicholinium-3 | 10 nM snmjournals.org |

| A-4 | 32 nM snmjournals.org |

| FA-4 | 57 nM snmjournals.org |

| pipzA-4 | 320 nM snmjournals.org |

Autoradiographic and Post-Mortem Applications

Quantitative autoradiography using [3H]Hemicholinium-3 allows for the visualization and quantification of high-affinity choline uptake sites in tissue sections, providing insights into their anatomical distribution. dntb.gov.uanih.govnih.govresearchgate.net This technique has been applied to both animal and post-mortem human brain tissue to map the distribution of cholinergic presynaptic terminals. nih.govnih.govnih.govcapes.gov.br

Studies in rat and human brain have shown that the distribution of [3H]Hemicholinium-3 binding sites is uneven and closely correlates with the known distribution of other cholinergic markers, such as choline acetyltransferase (ChAT) and acetylcholinesterase (AChE). nih.govnih.govnih.gov High densities of [3H]Hemicholinium-3 binding are observed in cholinergic-rich regions like the caudate-putamen, nucleus basalis, and hippocampus, while lower densities are found in areas such as the neocortex and cerebellum. nih.govnih.govnih.gov

Autoradiographic studies using post-mortem human brain tissue have demonstrated that [3H]Hemicholinium-3 binding is saturable and of high affinity, with specific regional variations. nih.govnih.gov For example, high densities were noted in the caudate-putamen, nucleus basalis accesorius of the amygdala, hippocampal gyrus dentatus and CA3 field, locus niger, nucleus interpeduncularis, and motor trigeminal and facial nuclei. nih.gov Conversely, low densities were found in the neocortex, thalamus, hypothalamus, and cerebellum. nih.gov These findings align with results from human brain membrane studies and comparable autoradiographic data from rat brain, supporting the use of [3H]Hemicholinium-3 as a selective anatomical marker for cholinergic presynaptic terminals in post-mortem studies. nih.govnih.govcapes.gov.br

Research in post-mortem brains of patients with neurological disorders like Alzheimer's disease has utilized [3H]Hemicholinium-3 autoradiography to investigate alterations in the high-affinity choline uptake carrier. snmjournals.orgresearchgate.netehu.eus These studies have revealed changes in the density of [3H]Hemicholinium-3 binding sites in affected brain regions, providing insights into cholinergic deficits associated with these conditions. snmjournals.orgresearchgate.netjci.org

Electrophysiological Techniques

Electrophysiological techniques are employed to directly measure the functional activity of the choline transporter and the effects of Hemicholinium-3 on this activity. Expression systems, such as Xenopus laevis oocytes, are particularly useful for isolating and studying the function of specific transporters in a controlled environment. nih.govjneurosci.orgrhea-db.orgacs.org

Choline-Induced Current Measurements in Oocytes

Expression of the human choline transporter (hCHT) in Xenopus laevis oocytes allows for the simultaneous measurement of choline transport and choline-induced currents using voltage clamp techniques. nih.govjneurosci.orgrhea-db.orgacs.org The hCHT is an electrogenic transporter, and its activity results in measurable currents upon the addition of choline. nih.govjneurosci.orgrhea-db.orguniprot.org Hemicholinium-3 is a specific inhibitor of hCHT and blocks both choline uptake and the associated choline-induced current in these oocytes. nih.govjneurosci.orgrhea-db.org

Studies have characterized the properties of these choline-induced currents in hCHT-expressing oocytes. For instance, the currents are dependent on the presence of both Na+ and Cl- ions, although the reversal potential suggests a Na+-selective mechanism, with Cl- likely playing a regulatory role. nih.govjneurosci.orgrhea-db.orguniprot.org The magnitude of the choline-induced current is concentration-dependent and can be enhanced by certain mutations in the transporter that increase surface expression. nih.govjneurosci.orgacs.org

Electrophysiological data from oocytes can provide detailed information about the transporter's kinetics and its interaction with inhibitors like Hemicholinium-3. Measurements of current-voltage (I-V) relationships in the presence and absence of choline and Hemicholinium-3 help to understand the transporter's electrogenic properties and the nature of Hemicholinium-3 block. nih.gov

Leak Current Analysis

In addition to blocking the choline-induced current, Hemicholinium-3 has been shown to reveal a constitutive, depolarizing leak current through the human choline transporter when expressed in Xenopus oocytes, even in the absence of external choline. nih.govjneurosci.orgrhea-db.org This suggests that the transporter may exhibit a basal level of ion flux or conformational change that is influenced by Hemicholinium-3 binding.

The leak current revealed by Hemicholinium-3 is interpreted as the inhibitor blocking an endogenous hCHT leak current. nih.gov The reversal potential of this leak current is often similar to that of the choline-induced current, suggesting that it is carried by the same ions, primarily Na+. nih.gov The presence of such leak currents has also been observed in other related transporters. nih.gov Analysis of this leak current provides further insights into the functional states and gating mechanisms of the choline transporter protein. nih.gov

Subcellular Fractionation and Immunoisolation

Subcellular fractionation and immunoisolation techniques have been extensively used to determine the precise location of the high-affinity choline transporter (CHT) within neuronal cells. Studies utilizing these methods in rat and mouse brain tissues have provided significant insights. Differential centrifugation, a key component of subcellular fractionation, allows for the separation of cellular components based on size and density nih.govelifesciences.org. This process typically yields fractions enriched in synaptosomes, which are isolated nerve terminals nih.gov. Further purification steps can isolate synaptic vesicles from these synaptosomes nih.govelifesciences.org.

Immunoisolation complements fractionation by using antibodies specific to the target protein (CHT) to isolate the organelles containing it elifesciences.orgnih.gov. Research involving immunoisolation of presynaptic vesicles with various antibodies has revealed that CHT-positive vesicles also contain the vesicular acetylcholine transporter (VAChT) and synaptic vesicle markers such as synaptophysin and Rab3A researchgate.netnih.gov. These findings indicate that a significant pool of CHT resides on synaptic vesicles within cholinergic presynaptic terminals nih.gov. Confocal microscopy studies in neuronal cell lines have also shown CHT colocalization with markers for early endosomes and synaptic-like vesicles, suggesting its presence in organelles of endocytic origin and continuous cycling between the plasma membrane and endocytic compartments via clathrin-mediated endocytosis nih.gov.

The presence of CHT on synaptic vesicles suggests a mechanism by which neuronal activity can regulate choline uptake; this intracellular pool of CHT can be mobilized to the plasma membrane in response to stimulation, thereby increasing choline uptake in nerve terminals to support acetylcholine synthesis and release nih.govnih.govjneurosci.org. Depolarization of synaptosomes has been shown to evoke a calcium-dependent increase in the maximum velocity (Vmax) of HC-3-sensitive choline uptake, accompanied by an increase in CHT density in the synaptic plasma membrane researchgate.netnih.gov.

Gene Targeting and Knockout Models

Gene targeting and knockout models have been crucial in elucidating the physiological significance of the high-affinity choline transporter (CHT), the primary target inhibited by Hemicholinium (B97416) compounds like HC-3 and its derivatives wikipedia.orgnih.govnih.govresearchgate.net. By disrupting the gene encoding CHT (Slc5a7 in mice) through homologous recombination in embryonic stem cells, researchers have generated CHT knockout mice nih.gov.

Studies on these knockout models have demonstrated the essential role of CHT in cholinergic neurotransmission researchgate.netnih.gov. CHT-deficient mice (CHT-/-) appear morphologically normal at birth but quickly develop severe symptoms, including immobility, irregular breathing, and cyanosis, leading to death within an hour nih.gov. This lethal phenotype is consistent with a critical deficit in acetylcholine release, particularly at neuromuscular junctions nih.gov.

Analysis of brain tissue from CHT-/- mice has shown a specific loss of hemicholinium-3-sensitive choline uptake and subsequent acetylcholine synthesis nih.gov. In contrast, heterozygous mice (CHT+/-) can maintain wild-type levels of HC-3-sensitive presynaptic choline uptake despite a reduction in CHT protein levels nih.gov. These findings underscore that CHT plays an indispensable and regulated role in sustaining cholinergic signaling and that its complete absence is incompatible with postnatal survival researchgate.netnih.gov. Gene knockout models, facilitated by techniques like CRISPR/Cas9, provide powerful tools for understanding gene function and disease modeling synthego.comstjude.org.

Advanced Structural Biology (Cryo-Electron Microscopy)

Advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), are increasingly valuable for determining the atomic-level structures of challenging protein targets, including membrane transporters, which are often difficult to crystallize for X-ray crystallography biorxiv.orgfrontiersin.org. Cryo-EM allows for the study of proteins in near-physiological conditions and can provide insights into the structural dynamics and interactions with ligands frontiersin.org.

While specific high-resolution structures of Hemicholinium 3 A-5 bound to CHT determined by cryo-EM were not prominently detailed in the search results, research has applied cryo-EM to study the choline transporter (CHT1) in complex with Hemicholinium-3 biorxiv.org. These studies leverage cryo-EM maps to model ligand binding pockets and protein-ligand interactions biorxiv.org. Although initial predictions of ligand poses using computational methods might require refinement, integration with cryo-EM density-guided simulations helps improve the accuracy of the final complex structure biorxiv.org.

Cryo-EM provides a powerful tool to visualize the choline transporter's conformation and how inhibitors like Hemicholinium compounds interact with the binding site. This structural information is critical for understanding the mechanism of inhibition and can inform the design of new compounds targeting the transporter biorxiv.orgfrontiersin.org. The resolution revolution in cryo-EM has enabled the determination of structures at near-atomic resolution, making it a promising technique for structure-based drug design targeting transporters frontiersin.org.

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing and metabolic flux analysis (MFA) are powerful methodologies used to quantitatively track the flow of atoms through metabolic pathways and assess the rates of biochemical reactions nih.govnih.govd-nb.info. These techniques involve introducing stable isotopes (e.g., 13C, 15N) or radioisotopes (e.g., 3H, 14C) into specific molecules and measuring their incorporation into downstream metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy nih.govnih.govbiorxiv.orgnorthwestern.edu.

In the context of this compound, isotopic tracing has been used to investigate its impact on choline metabolism nih.gov. Studies incubating neuroblastoma cells with Hemicholinium-3 derivatives, including A-5, and using isotopic tracers like S-adenosyl-methionine have provided insights into how these compounds alter choline metabolic pathways nih.gov.

These findings, derived from isotopic tracing experiments, highlight that this compound and related compounds disrupt the normal flow of choline through metabolic pathways, particularly affecting its utilization for phospholipid synthesis nih.gov. The ability of cells to adapt and maintain essential membrane components through alternative pathways, as revealed by metabolic flux analysis with isotopic tracers, provides crucial details about the cellular response to CHT inhibition nih.gov.

Theoretical and Conceptual Implications of Hemicholinium 3 A 5 Research

Insights into Cholinergic Neurotransmission Regulation

Research employing Hemicholinium (B97416) 3 A-5 has profoundly advanced the understanding of how cholinergic neurotransmission is regulated. Acetylcholine (B1216132) (ACh) synthesis relies heavily on the availability of extracellular choline (B1196258), which is primarily supplied by the reuptake of choline generated from the hydrolysis of released ACh in the synaptic cleft. taylorandfrancis.comwikipedia.orgiastate.edu The high-affinity choline transporter (CHT) mediates this crucial reuptake process, and it is considered the rate-limiting step in ACh synthesis. wikipedia.orgiastate.edujneurosci.orgdovepress.com By competitively inhibiting the CHT, Hemicholinium 3 A-5 effectively reduces the supply of choline to the presynaptic terminal, thereby depressing ACh synthesis and subsequently decreasing ACh release. taylorandfrancis.comwikipedia.orgiastate.eduontosight.aicdnsciencepub.com This action allows researchers to study the dependence of ACh synthesis and release on choline availability and the dynamic regulation of cholinergic signaling under various physiological and experimental conditions. Studies using HC-3 have indicated the necessity of CHT-mediated choline transport for cholinergic neurotransmission and brain function. jneurosci.org

Elucidation of Choline Transporter Function and Homeostasis

This compound has been instrumental in the identification and characterization of different choline transport systems. Kinetic studies using radiolabeled choline and inhibitors like HC-3 have distinguished at least three systems: high-affinity, sodium-dependent transport (CHT1); low-affinity facilitated diffusion (OCTs); and intermediate-affinity, sodium-independent transport (CTL1). ebm-journal.orgresearchgate.net The high sensitivity of CHT1 to nanomolar concentrations of this compound is a defining characteristic that differentiates it from other choline transporters. jneurosci.orgfrontiersin.orguniprot.orgmdpi.commdpi.com Research using HC-3 has helped elucidate the functional properties of CHT, including its dependence on extracellular sodium and chloride ions. jneurosci.orguniprot.orgjneurosci.org Furthermore, studies have investigated the localization of CHT, demonstrating its predominant presence in presynaptic terminals of cholinergic neurons and its translocation to the plasma membrane in response to neuronal activity, highlighting a mechanism for regulating choline uptake capacity. jneurosci.orguniprot.org HC-3 sensitive choline uptake in human T lymphocytes has also been explored as a potential proxy for brain CHT capacity. researchgate.net

Role in Understanding Neurotransmitter Synthesis and Release Dynamics